molecular formula C7H14O4S3 B14601494 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone CAS No. 61165-91-1

2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone

Cat. No.: B14601494
CAS No.: 61165-91-1
M. Wt: 258.4 g/mol
InChI Key: UQSQXNHFGNAISH-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a sulfur-containing organic compound. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The compound also features a methylsulfanyl group attached to an ethyl chain. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of 1,3-propanedithiol with a suitable electrophile, such as methyl iodide, under basic conditions. The reaction proceeds through the formation of a dithiane intermediate, which is then oxidized to the tetrone form using an oxidizing agent like hydrogen peroxide or a peracid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use in radiopharmaceuticals for cancer treatment.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its ability to interact with various molecular targets. The sulfur atoms in the dithiane ring can coordinate with metal ions, forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can chelate radioactive isotopes for targeted cancer therapy. Additionally, the compound’s reactivity towards nucleophiles and electrophiles allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is unique due to its specific dithiane ring structure, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

61165-91-1

Molecular Formula

C7H14O4S3

Molecular Weight

258.4 g/mol

IUPAC Name

2-(2-methylsulfanylethyl)-1,3-dithiane 1,1,3,3-tetraoxide

InChI

InChI=1S/C7H14O4S3/c1-12-4-3-7-13(8,9)5-2-6-14(7,10)11/h7H,2-6H2,1H3

InChI Key

UQSQXNHFGNAISH-UHFFFAOYSA-N

Canonical SMILES

CSCCC1S(=O)(=O)CCCS1(=O)=O

Origin of Product

United States

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